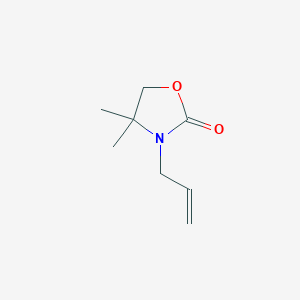
N-(2-Hydroxybenzoyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Hydroxybenzoyl)-L-methionine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxybenzoyl group attached to the amino acid L-methionine, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzoyl)-L-methionine typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with L-methionine. The process can be carried out through various synthetic routes, including:
Direct Amidation: This method involves the direct reaction of 2-hydroxybenzoic acid with L-methionine in the presence of a coupling agent such as dicyclohexylcarbodiim
Properties
CAS No. |
65055-24-5 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxybenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-7-6-9(12(16)17)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
IXHPTNYDCBKMMN-VIFPVBQESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)




![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)

